molecular formula C16H9ClFNO2 B5097309 (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

(4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5097309
M. Wt: 301.70 g/mol
InChI Key: BPPONWQIBJSQIY-ZROIWOOFSA-N
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Description

(4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a chlorobenzylidene and a fluorophenyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one under basic or acidic conditions. Common reagents used in this reaction include bases like sodium hydroxide or acids like hydrochloric acid. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzylidene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic applications. Its structure may be optimized to enhance its efficacy and reduce toxicity.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-(4-bromobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one: Similar structure with a bromine atom instead of chlorine.

    (4Z)-4-(4-chlorobenzylidene)-2-(2-chlorophenyl)-1,3-oxazol-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.

Uniqueness

The uniqueness of (4Z)-4-(4-chlorobenzylidene)-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one lies in its specific substitution pattern, which may impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-11-7-5-10(6-8-11)9-14-16(20)21-15(19-14)12-3-1-2-4-13(12)18/h1-9H/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPONWQIBJSQIY-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CC3=CC=C(C=C3)Cl)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=N/C(=C\C3=CC=C(C=C3)Cl)/C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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